Cas no 1806000-88-3 (Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate is a fluorinated pyridine derivative with a multifunctional structure, combining hydroxyl, nitro, trifluoromethoxy, and ester groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of electron-withdrawing groups, such as nitro and trifluoromethoxy, enhances its reactivity in nucleophilic substitution and condensation reactions. The ethyl ester moiety improves solubility in organic solvents, facilitating further derivatization. Its structural features make it valuable for developing compounds with tailored properties, particularly in medicinal chemistry where fluorinated heterocycles are sought after for their metabolic stability and lipophilicity.
Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate structure
1806000-88-3 structure
Product Name:Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate
CAS No:1806000-88-3
MF:C9H7F3N2O6
MW:296.156893014908
CID:4830525
Update Time:2025-06-08

Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate
    • Inchi: 1S/C9H7F3N2O6/c1-2-19-8(16)4-3-5(14(17)18)6(15)7(13-4)20-9(10,11)12/h3,15H,2H2,1H3
    • InChI Key: KCNUTTBGBMMZAY-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(=CC(C(=O)OCC)=N1)[N+](=O)[O-])O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 372
  • XLogP3: 2.9
  • Topological Polar Surface Area: 115

Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097512-1g
Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate
1806000-88-3 97%
1g
$1,534.70 2022-04-01

Additional information on Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate

Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806000-88-3): A Comprehensive Overview

Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1806000-88-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including hydroxyl, nitro, and trifluoromethoxy substituents, makes this molecule a versatile scaffold for the development of novel therapeutic agents.

The structural features of Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate contribute to its unique chemical properties and reactivity. The hydroxyl group at the 3-position introduces a potential site for hydrogen bonding, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The nitro group at the 4-position serves as a strong electron-withdrawing moiety, influencing the electronic distribution across the molecule and affecting its reactivity in various chemical transformations. Additionally, the trifluoromethoxy group at the 2-position introduces fluorine atoms, which are known to modulate metabolic stability and binding affinity in drug candidates.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. The incorporation of trifluoromethoxy groups into pyridine derivatives has been shown to enhance binding interactions with biological receptors, leading to improved pharmacological efficacy. For instance, studies have demonstrated that trifluoromethoxy-substituted pyridines exhibit enhanced binding affinity to certain enzyme targets, making them valuable candidates for the development of enzyme inhibitors. Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate, with its unique structural configuration, represents a promising scaffold for such applications.

The compound's utility extends beyond its potential as a drug candidate; it also serves as an important intermediate in synthetic chemistry. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to tailor its structure for specific applications. For example, the ester group at the 6-position can be readily hydrolyzed to yield the corresponding carboxylic acid derivative, which can then be further functionalized through various organic reactions. This flexibility makes Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate a valuable building block in the synthesis of more complex molecules.

In the realm of drug discovery, Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate has been explored in several preclinical studies aimed at identifying novel therapeutic agents. Its structural features have been leveraged to develop compounds with potential applications in oncology, inflammation, and central nervous system disorders. Notably, researchers have investigated its derivatives as inhibitors of kinases and other enzymes implicated in disease pathways. The nitro and hydroxyl groups provide opportunities for redox reactions and hydrogen bonding interactions, which are critical for modulating enzyme activity.

The trifluoromethoxy group has been particularly scrutinized for its ability to enhance metabolic stability and binding affinity. In drug development, metabolic stability is a crucial factor that determines a compound's bioavailability and duration of action. Fluorinated aromatic rings are known to exhibit increased resistance to metabolic degradation by enzymes such as cytochrome P450 (CYP450), thereby extending their half-life in vivo. This property makes Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate an attractive candidate for further optimization.

Recent studies have also explored the computational modeling of this compound to predict its biological activity and optimize its structure for better pharmacokinetic properties. Molecular docking simulations have been employed to assess its binding interactions with target proteins, providing insights into how modifications can enhance efficacy and reduce off-target effects. These computational approaches are complemented by experimental validations, where synthetic derivatives are tested for their biological activity in vitro.

The synthesis of Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include nucleophilic substitution reactions to introduce the hydroxyl and trifluoromethoxy groups, followed by esterification to yield the final product. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.

The compound's potential as a building block has also been recognized in industrial applications beyond pharmaceuticals. Its structural motifs are found in various agrochemicals and specialty chemicals where similar functional groups contribute to biological activity or material properties. The ability to modify its structure allows for fine-tuning of these properties, making it adaptable to different industrial needs.

In conclusion, Ethyl 3-hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806000-88-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents with improved pharmacological properties. Ongoing research continues to explore its derivatives and synthetic pathways, paving the way for innovative drug discovery efforts.

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